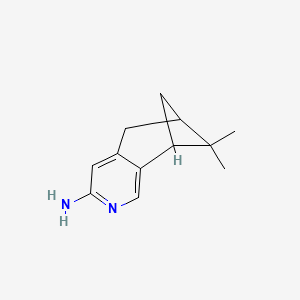
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. MT-45 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. However, it has also been found to have a high potential for abuse and dependence, and has been classified as a Schedule I controlled substance in the United States.
作用机制
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that reduces the transmission of pain signals in the nervous system. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and physiological effects:
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has been found to have several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been found to have a high potential for abuse and dependence, and has been associated with several adverse effects, including nausea, vomiting, constipation, and respiratory depression.
实验室实验的优点和局限性
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has several advantages for use in laboratory experiments, including its high affinity for the mu-opioid receptor and its potent analgesic effects. However, it also has several limitations, including its potential for abuse and dependence, and the lack of data on its safety and efficacy in humans.
未来方向
There are several future directions for research on 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, including:
1. Further studies on its pharmacological properties and potential therapeutic uses, particularly in the treatment of chronic pain.
2. Studies on the safety and efficacy of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine in humans, including clinical trials.
3. Development of new opioid analgesics based on the structure of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, with improved safety and efficacy profiles.
4. Development of new methods for the synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine and related compounds.
5. Studies on the potential for abuse and dependence of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine and related compounds, and the development of strategies to mitigate these risks.
6. Studies on the interactions of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine with other drugs and substances, particularly other opioids.
7. Development of new methods for the detection of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine and related compounds in biological samples.
合成方法
The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane to form 3,4-dimethoxyphenylacetamide. This is then reacted with sodium hydride and 2,2-dimethyl-1,3-dioxolane to form the intermediate compound 5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine. The final step involves the reaction of this intermediate with 2,6-dimethylphenol to form 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine.
科学研究应用
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has been the subject of several scientific studies, primarily focused on its pharmacological properties and potential therapeutic uses. One study found that 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has a higher affinity for the mu-opioid receptor than morphine, suggesting that it may be a more potent analgesic. Another study found that 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine was effective in reducing pain in animal models of neuropathic pain and inflammatory pain. However, these studies were conducted in animals and further research is needed to determine the safety and efficacy of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine in humans.
属性
IUPAC Name |
10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNEBHLQADPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3=CN=C(C=C3C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698121 |
Source


|
| Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180802-86-2 |
Source


|
| Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

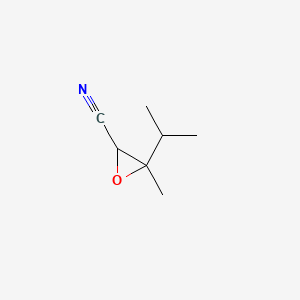
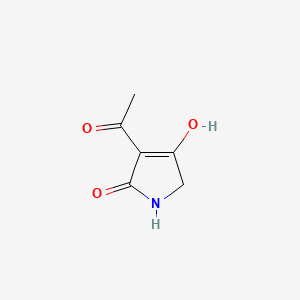
![Tricyclo[4.2.0.02,5]octa-3,7-diene, 3-ethynyl-, (1alpha,2alpha,5alpha,6alpha)- (9CI)](/img/no-structure.png)
![2-[(3-Methyl-2-pyridyl)oxy]ethanol](/img/structure/B575661.png)
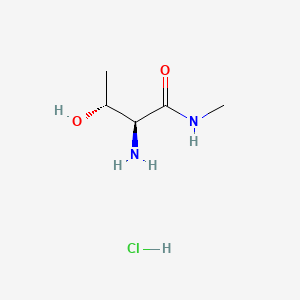
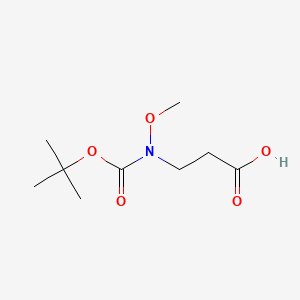
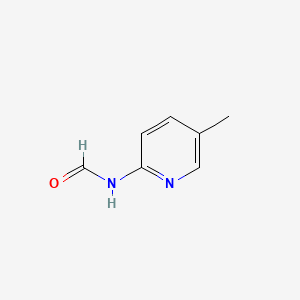

![[1,2]Dioxeto[3,4-B]quinoxaline](/img/structure/B575677.png)
![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)
